Dimethylglyoxal bis(amidinohydrazone)
Description
Dimethylglyoxal bis(amidinohydrazone) (DMGBG) is a bis(amidinohydrazone) derivative synthesized from aminoguanidine, a compound known for its role in inhibiting polyamine-metabolizing enzymes such as diamine oxidase . DMGBG belongs to a class of compounds that target S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in polyamine biosynthesis . Structurally, DMGBG features a dimethylglyoxal backbone linked to two amidinohydrazone groups, which confer its inhibitory properties .
Properties
Molecular Formula |
C6H14N8 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-[3-(diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14) |
InChI Key |
QCPPROTWPVZXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Synonyms |
DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Enzyme Inhibition Potency
Bis(amidinohydrazones) differ in their glyoxal backbone substituents, which significantly influence their inhibitory strength against AdoMetDC (Table 1).
Key Findings :
- EMGBG exhibits the highest AdoMetDC inhibition (Ki = 12 nM), nearly 10-fold more potent than MGBG .
- Alkyl chain length and branching (e.g., ethylmethyl in EMGBG) enhance enzyme affinity, likely due to improved hydrophobic interactions with the active site .
- DMGBG and its analogs universally inhibit diamine oxidase (Ki = 0.7 µM), suggesting broad polyamine pathway targeting .
Antiproliferative Activity and Toxicity
Despite structural similarities, antiproliferative effects vary widely (Table 2).
Key Findings :
- DMGBG lacks antiproliferative activity in mouse L1210 leukemia cells, unlike MGBG and GBG .
- MGBG’s clinical failure underscores the challenge of balancing efficacy and toxicity in this class .
- Structural modifications (e.g., SAM486A’s indanone backbone) reduce toxicity while retaining AdoMetDC inhibition .
Target Specificity and Structural Conformations
- AdoMetDC vs. Diamine Oxidase: All bis(amidinohydrazones) inhibit both enzymes, but AdoMetDC inhibition is more therapeutically relevant for cancer .
- Structural Conformations: X-ray crystallography reveals that EMGBG’s glyoxal chain is non-planar, unlike the planar chains of MGBG and GBG . This conformational flexibility may enhance EMGBG’s enzyme binding but reduce cellular uptake, explaining its lack of antiproliferative activity .
Clinical and Preclinical Outcomes
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